molecular formula C12H16N2O2 B13008264 2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B13008264
M. Wt: 220.27 g/mol
InChI Key: ZPEAUSCGRUBHLQ-UHFFFAOYSA-N
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Description

2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyrrolidine ring substituted with a carbaldehyde group at the 1-position and a pyridine ring at the 2-position. The pyridine ring is further substituted with an ethoxy group at the 6-position. This structure combines the conformational flexibility of pyrrolidine with the aromatic and electronic properties of pyridine, making it a candidate for applications in medicinal chemistry and catalysis. The carbaldehyde group introduces reactivity for further derivatization, such as condensation or nucleophilic addition reactions. While direct data on its synthesis or biological activity are absent in the provided evidence, structural analogs in pyridine derivatives (e.g., ) suggest synthetic routes involving palladium-catalyzed coupling or reductive amination for similar scaffolds .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O2/c1-2-16-12-6-5-10(8-13-12)11-4-3-7-14(11)9-15/h5-6,8-9,11H,2-4,7H2,1H3

InChI Key

ZPEAUSCGRUBHLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C2CCCN2C=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the functionalization of preformed pyrrolidine rings. This process typically includes the formation of pyrrolidine-2-carbaldehyde followed by further functionalization to introduce the ethoxypyridine group . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The compound is compared to three analogs (Table 1) with modifications in substituents, ring systems, or functional groups.

Table 1: Structural Comparison of 2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde and Analogs

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
This compound Pyrrolidine, 6-ethoxy-pyridine, carbaldehyde C₁₃H₁₆N₂O₂* ~232.28 Ethoxy group, carbaldehyde reactivity
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Methoxy, pyrrolidin-1-yl, ethanone C₁₃H₁₈N₂O₂ 234.30 Methoxy substituent, ketone moiety
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde Piperidine, azepane, carbaldehyde C₁₇H₂₃N₃O 285.39 7-membered azepane, piperidine ring
Pyrrolidine-1-carbaldehyde Unsubstituted pyrrolidine, carbaldehyde C₅H₇NO 97.12 Simplest analog, no pyridine moiety

*Estimated based on analogs in .

Analysis of Differences

Substituent Effects Ethoxy vs. Carbaldehyde vs. Ethanone: The carbaldehyde group (Table 1, Row 1) offers greater reactivity for Schiff base formation or nucleophilic additions compared to the ethanone group (Row 2), which is less electrophilic .

Ring System Modifications

  • Piperidine vs. Pyrrolidine : The piperidine analog (Row 3) has a 6-membered ring, conferring different conformational flexibility and basicity compared to the 5-membered pyrrolidine in the target compound.
  • Azepane vs. Ethoxy : The 7-membered azepane group (Row 3) introduces additional steric and electronic effects, which may hinder crystallization or alter metabolic stability .

Simplified Analogs

  • Pyrrolidine-1-carbaldehyde (Row 4) lacks the pyridine moiety, highlighting the role of the pyridine ring in π-π stacking or hydrogen bonding interactions in the target compound.

Implications of Structural Variations

  • Reactivity: The carbaldehyde group in the target compound enables facile derivatization, whereas ethanone or azepane substituents limit such opportunities.
  • Solubility and Bioavailability : Ethoxy and azepane groups may reduce aqueous solubility compared to methoxy or unsubstituted pyrrolidine, impacting pharmacokinetics.
  • Crystallography and Analysis : Tools like Mercury () could be used to compare packing patterns or intermolecular interactions between these analogs, given their structural complexity .

Biological Activity

2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrrolidine ring substituted with a pyridine moiety, which is known to influence its biological properties. The presence of the ethoxy group in the pyridine structure may enhance lipophilicity and bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its interaction with specific biological targets. The following sections detail the findings from various studies.

1. Antifibrotic Activity

Recent studies have evaluated the antifibrotic potential of similar compounds, suggesting that 2-(6-Ethoxypyridin-3-yl)pyrrolidine derivatives may inhibit collagen synthesis, a key factor in fibrosis. For instance, compounds with structural similarities have demonstrated significant inhibitory effects on collagen expression in hepatic stellate cells (HSC-T6) with IC50 values reported around 45.69 μM .

Interaction studies have focused on the binding affinity of this compound with various biological targets. The binding interactions are crucial for understanding the mechanism by which these compounds exert their biological effects. Although specific binding data for this compound is limited, related compounds have shown promising results in enzyme inhibition assays.

Study 1: Antifibrotic Properties

A study investigated the antifibrotic activity of a series of pyridine derivatives, including those similar to this compound. The research utilized Picro-Sirius red staining and ELISA to assess collagen type I alpha 1 (COL1A1) protein expression. Results indicated that certain derivatives significantly reduced COL1A1 levels, suggesting potential therapeutic applications for liver fibrosis .

CompoundIC50 (μM)Effect on COL1A1
Compound A45.69Significant reduction
Compound B45.81Significant reduction

Study 2: Binding Studies

Another investigation into the binding characteristics of related compounds revealed their potential as inhibitors against specific enzymes involved in disease pathology. This study employed molecular docking techniques to predict binding affinities and elucidate potential interaction sites within target proteins .

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